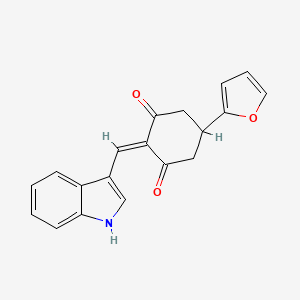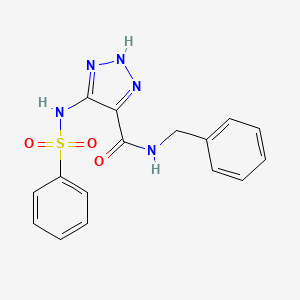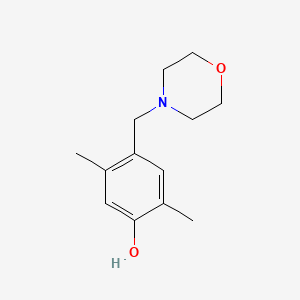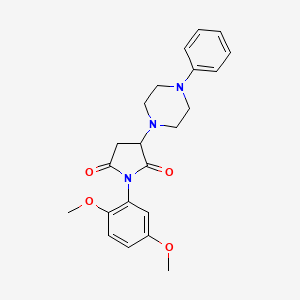![molecular formula C18H14N8O2 B14962315 9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14962315.png)
9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyridine, triazole, and pyrimidine rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of intermediate compounds, which are then cyclized to form the final product. Common reaction conditions include the use of solvents such as acetonitrile and catalysts like ammonium molybdate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Applications De Recherche Scientifique
9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It has shown promise in preliminary studies for its potential antitumor activities.
Mécanisme D'action
The mechanism by which 9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antitumor activity may be related to its ability to interfere with cellular processes such as DNA replication or protein synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds include other heterocyclic compounds that contain pyridine, triazole, or pyrimidine rings. Examples include:
- 4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid)
- tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine
- 1,1′-dihydroxy-3,3′-dinitro-bis-1,2,4-triazole
What sets 9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one apart is its unique combination of these rings, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H14N8O2 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
8-(4-methoxyphenyl)-5-methyl-11-(1,2,4-triazol-4-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C18H14N8O2/c1-11-21-18-22-14-7-8-25(24-9-19-20-10-24)17(27)15(14)16(26(18)23-11)12-3-5-13(28-2)6-4-12/h3-10H,1-2H3 |
Clé InChI |
GIQIAQWYTKLGQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)N4C=NN=C4)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B14962254.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962259.png)
![2-N-Isopropyl-5-[(4-methoxyphenyl)carbonyl]-1,3-thiazole-2,4-diamine](/img/structure/B14962266.png)

![2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide](/img/structure/B14962279.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14962281.png)
![2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962295.png)
![2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14962300.png)
![6-(3,4-Dichlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14962311.png)
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14962319.png)
![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14962321.png)

